![molecular formula C49H72O11 B180146 Pddhv CAS No. 179469-40-0](/img/structure/B180146.png)
Pddhv
Overview
Description
PDDHV is a resiniferatoxin (RTX)-type phorboid vanilloid with capsaicin-like selectivity for the cloned rat vanilloid receptor VR1 (TRPV1). It evoked 45Ca2±uptake by rat dorsal root ganglion neurons in culture .
Synthesis Analysis
PDDHV is a RTX-type phorboid vanilloid with capsaicin-like selectivity for VR1 but with 100 times the potency . It induces Ca2+ uptake by rat dorsal root ganglion neurons with an EC50 value of 70 nM .
Molecular Structure Analysis
The molecular formula of PDDHV is C49H72O11 . The InChI code is InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40 (51)59-45-33 (4)48 (56)36 (43-46 (5,6)49 (43,45)60-41 (52)23-21-19-17-15-13-11-9-2)27-35 (30-47 (55)39 (48)26-32 (3)44 (47)54)31-58-42 (53)29-34-24-25-37 (50)38 (28-34)57-7 .
Scientific Research Applications
Neuroscience Research
PDDHV: is a resiniferatoxin-type phorboid vanilloid with capsaicin-like selectivity for the TRPV1 receptor . It’s used in neuroscience to study pain perception, as it can induce Ca²⁺ uptake in rat dorsal root ganglion neurons with an EC₅₀ value of 70 nM . This application is crucial for understanding pain mechanisms and developing new analgesics.
Ion Channel Studies
Due to its action on the TRPV1 receptor, PDDHV is valuable for ion channel research . It helps in understanding the role of TRPV1 in various physiological processes, including thermoregulation and inflammation.
Cellular Signaling
PDDHV can be used to study calcium signaling in cells . It induces calcium mobilization with an EC₅₀ of 125 nM in VR1-transfected CHO cells , providing insights into cellular responses to external stimuli.
Pharmacology
In pharmacological research, PDDHV serves as a tool to investigate the vanilloid receptor’s role in drug action . It aids in the development of drugs targeting TRPV1 for conditions like chronic pain and inflammation.
Toxicology
PDDHV’s ability to bind to and activate TRPV1 makes it a useful compound for toxicological studies . Researchers can assess the potential toxicity of TRPV1 agonists and their effects on cellular health.
Drug Development
As a TRPV1 agonist, PDDHV is instrumental in the early stages of drug development . It helps in screening for compounds that modulate TRPV1 activity, which is relevant for treating various disorders.
Neuropharmacology
PDDHV is used in neuropharmacology to explore the therapeutic potential of TRPV1 modulation . It’s particularly relevant for conditions where TRPV1 is implicated, such as neuropathic pain and epilepsy.
Molecular Biology
In molecular biology, PDDHV can be used to study gene expression related to TRPV1 activation . This can reveal how different genes respond to TRPV1 stimulation and contribute to physiological processes.
Mechanism of Action
Target of Action
Pddhv, also known as Phorbol 12,13-didecanoate 20-homovanillate, is a resiniferatoxin-type phorboid vanilloid . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) , formerly known as the vanilloid receptor 1 . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of painful stimuli .
Mode of Action
Pddhv acts as an agonist for the TRPV1 receptor . It interacts with the receptor and induces calcium uptake by rat dorsal root ganglion neurons . This interaction and the resulting changes in calcium levels play a crucial role in the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by Pddhv is the calcium signaling pathway . By acting as an agonist for the TRPV1 receptor, Pddhv induces an influx of calcium ions . This influx can lead to various downstream effects, including the activation of calcium-dependent enzymes and changes in neuronal excitability .
Pharmacokinetics
Given its role as a trpv1 agonist, it is likely that these properties would significantly impact its bioavailability and overall pharmacological effect .
Result of Action
The primary result of Pddhv’s action is the induction of calcium uptake in neurons . This can lead to various molecular and cellular effects, including changes in neuronal excitability and the activation of calcium-dependent enzymes .
Action Environment
The action, efficacy, and stability of Pddhv can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists for the TRPV1 receptor could potentially impact Pddhv’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of Pddhv .
Safety and Hazards
properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOIXWTPMLJIK-FPBOOSLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Resiniferatoxin-type phorboid vanilloids interact with their target and what are the downstream effects?
A: Resiniferatoxin-type phorboid vanilloids, similar to capsaicin, selectively target the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor subtype 1 (VR1). These compounds bind to VR1, a non-selective cation channel predominantly expressed on sensory neurons []. This binding leads to channel opening and an influx of cations, primarily calcium ions, into the neuron. This influx causes neuronal depolarization, leading to the sensation of pain and heat.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.